6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, identified by the CAS number 2201251-51-4, is a complex organic compound with significant potential in pharmaceutical and biochemical research. This compound features a unique molecular structure that integrates multiple heterocyclic components, making it a subject of interest for various scientific applications.
This compound falls under the category of heterocyclic compounds, specifically those containing pyridazine and quinoxaline moieties. Its structural complexity allows for various interactions with biological systems, which can be explored for therapeutic applications.
The synthesis of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves several key steps:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is C24H22N6O2. The structure comprises:
The molecular weight is approximately 426.48 g/mol. The InChI key for this compound is provided for database searches: InChI=1S/C24H22N6O2/c31-23-6-5-19(18-7-11-25-12-8-18)28-30(23)16-17-9-13-29(14-10-17)24(32)22-15-26-20-3-1-2-4-21(20)27-22/h1-8,11-12,15,17H,9-10,13-14,16H2 .
The compound can undergo various chemical reactions:
These reactions highlight its versatility in synthetic chemistry and potential modifications that can lead to new derivatives with varied properties.
The mechanism of action for 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves interaction with specific biological targets:
These interactions can lead to alterations in biological pathways, potentially resulting in therapeutic effects against diseases such as cancer or infections .
The compound exhibits characteristics typical of heterocycles:
Key chemical properties include:
Further analyses such as melting point determination and spectroscopic studies (NMR, IR) would provide comprehensive insights into its physical and chemical properties .
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has potential applications in:
These applications underscore its significance in both academic research and industrial contexts .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1